Warangalone

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

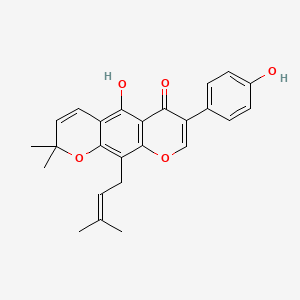

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOPAZIUPORIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196193 | |

| Record name | Warangalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-55-2 | |

| Record name | Warangalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warangalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warangalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Warangalone: A Comprehensive Technical Guide on its Chemical Structure and Properties

Introduction

Warangalone, also known as Scandenolone, is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Isolated from various plant species, including those of the Erythrina and Derris genera, this compound has demonstrated a range of promising biological activities.[1][3] Its multifaceted pharmacological profile, encompassing anti-malarial, anti-inflammatory, and potential anti-cancer properties, positions it as a compelling candidate for further investigation in drug discovery and development.[1][4]

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its biological functions, the signaling pathways it modulates, and the experimental protocols used to elucidate its activities.

Chemical Structure and Properties

This compound possesses a characteristic isoflavone core structure, which is substituted with a prenyl group and a dimethylpyran ring. Its systematic IUPAC name is 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one.

The key structural features of this compound include:

-

An isoflavone backbone.

-

A prenyl (3-methylbut-2-enyl) substituent.

-

A dimethylpyran ring fused to the isoflavone core.

-

Hydroxyl groups that contribute to its chemical reactivity and biological interactions.

A summary of the quantitative physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H24O5 | [1] |

| Molecular Weight | 404.46 g/mol | [1] |

| CAS Number | 4449-55-2 | [1] |

| Appearance | Pale yellowish needles/crystal | [1] |

| Melting Point | 163-164 °C | [1] |

| Solubility | Soluble in DMSO and methanol | [1] |

Biological Activities

This compound exhibits a diverse array of biological activities, which are of significant interest for therapeutic applications.

Anti-malarial Activity

This compound has demonstrated notable efficacy against the malaria parasite, Plasmodium falciparum. It has shown activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite.[1] The anti-malarial potency of this compound is summarized in Table 2.

Table 2: Anti-malarial Activity of this compound

| P. falciparum Strain | IC50 (µg/mL) | Source(s) |

| 3D7 (chloroquine-sensitive) | 4.8 | [1] |

| K1 (chloroquine-resistant) | 3.7 | [1] |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It has been demonstrated to be effective in animal models of inflammation, including phospholipase A2 (PLA2)-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.[4] This activity is, at least in part, attributed to its ability to inhibit protein kinase A (PKA).[4]

Apoptotic Activity in Cancer Cells

Recent studies have highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In human cervical cancer (HeLa) cells, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by an increase in the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and the subsequent activation of executioner caspases like caspase-3.[5][6]

Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of Protein Kinase A (PKA) Signaling

A primary molecular target of this compound is the cyclic AMP-dependent protein kinase (PKA).[3] this compound acts as a potent and selective inhibitor of the catalytic subunit of PKA, with a reported IC50 of 3.5 µM.[7] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[7] By inhibiting PKA, this compound can interfere with a multitude of downstream cellular processes that are regulated by this key enzyme, including gene expression, metabolism, and cell proliferation.[8] The inhibition of PKA is also linked to a decrease in the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor involved in cell survival and proliferation.[9]

Caption: Inhibition of the PKA signaling pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

This compound triggers apoptosis in cancer cells primarily through the intrinsic pathway, which is initiated at the mitochondria. The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Anti-malarial Activity: Parasite Lactate Dehydrogenase (pLDH) Assay

This assay quantifies the viability of P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.

Methodology:

-

Synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) are plated in 96-well microtiter plates.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations in serial dilution. Control wells with no drug and with a standard anti-malarial drug (e.g., chloroquine) are included.

-

The plates are incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Following incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite lactate dehydrogenase.

-

A reaction mixture containing Malstat reagent (containing lactate and 3-acetylpyridine adenine dinucleotide - APAD) and a solution of NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) is added to each well.

-

The pLDH enzyme catalyzes the reduction of APAD, which in turn reduces NBT to a formazan product.

-

The absorbance of the formazan product is measured at 650 nm using a microplate reader.

-

The percentage of parasite growth inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration.[1]

Apoptosis Assays in HeLa Cells

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

-

HeLa cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24 hours.

-

After treatment, the cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are then analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

This assay uses the fluorescent probe JC-1 to assess changes in the mitochondrial membrane potential, a hallmark of early apoptosis.

Methodology:

-

HeLa cells are cultured in 6-well plates and treated with this compound for a specified time.

-

The cells are then incubated with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

After incubation, the cells are washed with PBS and observed under a fluorescence microscope or analyzed by flow cytometry.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

This technique is used to measure the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Methodology:

-

HeLa cells are treated with this compound for the desired time period.

-

The cells are then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.[5][6]

Anti-inflammatory Assays in Mice

This in vivo model assesses the anti-inflammatory activity of compounds against inflammation induced by PLA2.

Methodology:

-

Male Swiss albino mice are used for the experiment.

-

This compound or a control vehicle is administered to the mice (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.

-

Inflammation is induced by injecting a solution of phospholipase A2 (from snake venom) into the sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.

-

The volume of both hind paws is measured at various time points after the PLA2 injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the this compound-treated group with that of the control group.[4]

This model evaluates the topical anti-inflammatory effects of compounds.

Methodology:

-

A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

This compound, dissolved in the same solvent, is applied topically to the right ear either before or after the TPA application.

-

After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both ears and weighed.

-

The difference in weight between the right and left ear punches is taken as a measure of the edema.

-

The percentage of inhibition of edema is calculated for the this compound-treated group relative to the control group.[4]

Isolation and Synthesis

Isolation from Natural Sources

This compound is typically isolated from the stem bark of Erythrina variegata.[1] A general procedure for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

Procedure Outline:

-

The dried and powdered stem bark of Erythrina variegata is subjected to maceration with methanol at room temperature.[1]

-

The methanolic extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[1]

-

The ethyl acetate fraction, which typically shows the highest biological activity, is then subjected to vacuum liquid chromatography (VLC) over silica gel.[5]

-

Fractions obtained from VLC are further purified by column chromatography on silica gel, using a gradient of solvents (e.g., n-hexane and ethyl acetate).[2]

-

The fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Pure this compound is obtained by crystallization from a suitable solvent system (e.g., n-hexane-acetone).[1]

Synthetic Strategies

While a complete, step-by-step total synthesis of this compound has not been extensively detailed in a single publication, its synthesis can be approached using established methods for the construction of prenylated isoflavones. A plausible retrosynthetic analysis suggests that the isoflavone core can be constructed via methods such as the deoxybenzoin route or Suzuki-Miyaura coupling, followed by the introduction of the prenyl group.

Key Synthetic Steps may include:

-

Deoxybenzoin Route: Condensation of a substituted phenylacetic acid with a substituted phenol to form a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a chromone derivative with a boronic acid to construct the isoflavone skeleton.

-

Prenylation: Introduction of the prenyl group can be achieved through various methods, including electrophilic substitution with prenyl bromide or a Claisen rearrangement of an allylated precursor followed by cross-metathesis.

-

Pyran Ring Formation: The dimethylpyran ring can be formed via a cyclization reaction, often involving a prenyl group and a neighboring hydroxyl group.

Further research and development are needed to establish an efficient and scalable total synthesis of this compound, which would be crucial for its further pharmacological evaluation and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. baranlab.org [baranlab.org]

- 4. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific inhibition of cyclic AMP-dependent protein kinase by this compound and robustic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for Warangalone (Scandenolone) Remains Elusive in Publicly Available Literature

A comprehensive analysis of publicly available scientific literature has revealed a significant lack of detailed, quantitative spectroscopic data for the isoflavone Warangalone, also known as Scandenolone. While numerous studies highlight its promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, the foundational spectroscopic data required for a full-fledged technical guide remains largely unpublished or inaccessible. This scarcity of information prevents the creation of a detailed repository of its ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and ultraviolet-visible (UV-Vis) spectral data, along with the associated experimental protocols.

This compound has been isolated from several plant species, including Cudrania tricuspidata, Erythrina addisoniae, and Dalbergia scandens. Publications discussing the isolation of this compound often state that its structure was confirmed using various spectroscopic methods. However, the raw data, including chemical shifts, coupling constants, mass-to-charge ratios, and absorption maxima, are not provided in these publications. This omission hinders the ability of researchers and drug development professionals to independently verify the structure and purity of the compound, which is a critical step in any scientific investigation or drug discovery pipeline.

Biological Activity and Signaling Pathways

Despite the lack of detailed spectroscopic data, several studies have shed light on the biological mechanisms of this compound. Research has indicated its potential as an anti-cancer agent, particularly in breast cancer and melanoma. Studies have shown that it can induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.[1][2] Specifically, this compound has been observed to influence the phosphorylation of p38 and ERK, which are components of the MAPK signaling pathway that regulates a variety of cellular processes including proliferation, differentiation, and apoptosis.

Based on the available literature, a simplified representation of a potential signaling pathway affected by this compound can be conceptualized.

The Path Forward: A Call for Data Transparency

The absence of a comprehensive spectroscopic dataset for this compound (Scandenolone) presents a significant bottleneck for further research and development. To facilitate advancements in the study of this and other natural products with therapeutic potential, it is imperative for the scientific community to embrace greater data transparency. The publication of complete spectroscopic data and detailed experimental protocols would empower researchers to build upon existing knowledge, accelerate the pace of discovery, and ultimately, unlock the full therapeutic potential of these valuable compounds. Until such data becomes available, a truly in-depth technical guide on the spectroscopic analysis of this compound remains an unmet need.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Warangalone Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a prenylated isoflavonoid predominantly isolated from plants of the Erythrina genus, has emerged as a compound of significant interest in the field of drug discovery. Its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of this compound extracts, detailing the experimental protocols, presenting quantitative data, and visualizing the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Biological Activities

The biological efficacy of this compound has been quantified across various assays. The following tables summarize the key findings, offering a comparative look at its potency in different biological contexts.

Table 1: Cytotoxicity of this compound against various Cancer Cell Lines

| Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HeLa (Cervical Cancer) | CCK-8 | Not explicitly quantified, but dose-dependent inhibition observed | [1] |

| HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 | [2] |

| PC-3 (Prostate Cancer) | Crystal Violet | 10 - 50 | [2] |

| HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 | [2] |

| HCT116 (Colorectal Carcinoma) | Crystal Violet | 22.4 | [2] |

Table 2: Antimicrobial Activity of this compound (Scandenone)

| Microorganism | Assay Type | MIC Value (µg/mL) | Reference |

| Mycobacterium smegmatis mc² 155 | Broth Microdilution | < 1 | [3][4] |

| Staphylococcus aureus | Not Specified | 0.5 | [3] |

| Enterococcus faecalis | Not Specified | 0.5 | [3] |

| Escherichia coli | Not Specified | 2 | [3] |

| Klebsiella pneumoniae | Not Specified | 4 | [3] |

| Acinetobacter baumannii | Not Specified | 8 | [3] |

| Bacillus subtilis | Not Specified | 8 | [3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | 2 | [3] |

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available for this compound. For comparison, Trolox IC50 is ~3.77 µg/mL. | [5] |

| ABTS Radical Scavenging | Data not available for this compound. For comparison, Trolox IC50 is ~2.93 µg/mL. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the study of this compound's biological activities.

Cytotoxicity Assays

1. Cell Culture:

-

Human cancer cell lines (e.g., HeLa, HTB-26, PC-3, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (e.g., MTT or CCK-8):

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

This compound extract, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the assay reagent (MTT or CCK-8) is added to each well.

-

Following another incubation period, the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Assays

1. Bacterial Strains and Culture Conditions:

-

Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

A serial dilution of the this compound extract is prepared in a 96-well microplate containing broth.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the this compound extract are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted to a specific absorbance.

-

Different concentrations of the this compound extract are added to the ABTS•+ solution.

-

After a set incubation time, the absorbance is measured at a specific wavelength (e.g., 734 nm).

-

The percentage of inhibition is calculated, and the IC50 value is determined.[6]

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activities of this compound.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits inflammatory pathways by targeting MAPK and NF-κB.[7][8][9][10]

Signaling Pathway: this compound's Pro-Apoptotic Mechanism in Cancer Cells

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.[1][11][12][13][14]

Conclusion

This compound exhibits a compelling profile of biological activities that warrant further investigation for its potential development as a therapeutic agent. This technical guide provides a foundational understanding of the screening methodologies, quantitative data, and molecular pathways associated with its anti-inflammatory, antimicrobial, and anticancer effects. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacological properties, and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety. The continued exploration of this promising natural product holds the potential to yield novel treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 14. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

"Warangalone CAS number and molecular formula"

CAS Number: 4449-55-2[1] Molecular Formula: C25H24O5[1]

Abstract

Warangalone is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological activities, and underlying mechanisms of action. Detailed experimental methodologies and data are presented to support its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with a molecular weight of 404.46 g/mol . Its structure features a characteristic isoflavone core with a prenyl group substitution.

| Property | Value | Source |

| CAS Number | 4449-55-2 | [1] |

| Molecular Formula | C25H24O5 | [1] |

| Molecular Weight | 404.46 g/mol | |

| Synonyms | Scandenolone |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including protein kinase inhibition, anti-inflammatory, antibacterial, and pro-apoptotic effects. The following tables summarize the key quantitative data associated with these activities.

Protein Kinase A (PKA) Inhibition

This compound is a potent and selective inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA).[1] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[1]

| Target | IC50 | Inhibition Type | Source |

| Rat Liver PKA (catalytic subunit) | 3.5 µM | Non-competitive | [1] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.

| Assay | Model | Effect | Source |

| Phospholipase A2-induced paw edema | Mice | Marked effectiveness | |

| 12-O-tetradecanoylphorbol-13-acetate-induced ear edema | Mice | Marked effectiveness |

Antibacterial Activity

This compound has shown efficacy against various bacterial strains.

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Source |

| Mycobacterium smegmatis | < 1 µg/mL |

Cytotoxicity and Pro-apoptotic Activity

This compound induces apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) and HeLa cells.

| Cell Line | Activity | Concentration/IC50 | Time | Source |

| HL-60 | Cytotoxicity | IC50 of 4.1 µg/mL | 48 h | |

| HeLa | Apoptosis Induction | Not specified | 24h, 48h | [2] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's biological effects is believed to be its inhibition of PKA. By inhibiting PKA, this compound can modulate downstream signaling cascades that are involved in cell proliferation, inflammation, and apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Protein Kinase A (PKA) Inhibition Assay

The inhibitory effect of this compound on PKA activity can be determined using a FRET-based sensor in a plate reader format.

Principle: A genetically encoded FRET (Förster Resonance Energy Transfer) sensor for PKA activity is used. Phosphorylation of the sensor by PKA leads to a conformational change that alters the FRET efficiency, which can be measured ratiometrically.

Procedure Outline:

-

Reagent Preparation:

-

Purified FRET-based PKA activity reporter.

-

PKA catalytic subunit.

-

ATP solution.

-

Serial dilutions of this compound.

-

Assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the FRET reporter, assay buffer, and varying concentrations of this compound.

-

Include a positive control (no inhibitor) and a negative control (no PKA).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding ATP and the PKA catalytic subunit.

-

Measure the fluorescence emission at two wavelengths (e.g., 485 nm and 520 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio (e.g., 520 nm / 485 nm).

-

Plot the change in FRET ratio against the concentration of this compound to determine the IC50 value.

-

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

Procedure Outline:

-

Reaction Mixture Preparation:

-

Prepare a solution of egg albumin in phosphate-buffered saline (pH 6.4).

-

Prepare various concentrations of this compound.

-

-

Incubation:

-

Mix the egg albumin solution with the different concentrations of this compound.

-

Incubate the mixtures at 37°C followed by heating to induce denaturation.

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation for each concentration of this compound compared to a control without the inhibitor.

-

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using a broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure Outline:

-

Preparation:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test bacterium.

-

-

Inoculation:

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature and duration for the specific bacterium.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Apoptosis Assay in HL-60 Cells: Annexin V-FITC/PI Staining and Flow Cytometry

The induction of apoptosis by this compound in HL-60 cells can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Caption: Experimental workflow for apoptosis assay.

Procedure Outline:

-

Cell Culture and Treatment:

-

Culture HL-60 cells in appropriate media.

-

Treat the cells with various concentrations of this compound for different time periods. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Primarily necrotic cells

-

-

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its potent inhibition of PKA provides a clear mechanism for its observed anti-inflammatory, antibacterial, and pro-apoptotic activities. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical synthesis and optimization.

References

In Vitro Cytotoxicity of Warangalone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-cancer Potential of Warangalone

This compound, an isoflavone isolated from Cudrania tricuspidata, has emerged as a promising natural compound with demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its impact on specific cell lines, the underlying molecular mechanisms, and standardized experimental protocols for its evaluation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines, primarily focusing on cervical, breast, and lung cancer. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a central focus of these investigations. While specific IC50 values for this compound are still emerging in the literature, preliminary studies indicate its efficacy in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |

| HeLa | Cervical Cancer | Data Not Available | 24, 48 | Not Specified | [1][2] |

| MCF-7 | Breast Cancer | Data Not Available | Not Specified | Not Specified | |

| A549 | Lung Cancer | Data Not Available | Not Specified | Not Specified |

Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of cancer cell lines and exposure durations.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of this compound's cytotoxicity. The following sections detail the methodologies for cell culture, preparation of this compound, and the widely used MTT assay for determining cell viability.

Cell Culture and Maintenance

-

Cell Lines: Human cervical adenocarcinoma (HeLa), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cell lines are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a solution of trypsin-EDTA.

Preparation of this compound Stock Solution

-

Dissolution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: The stock solution is stored at -20°C to maintain its stability.

-

Working Solutions: For experiments, the stock solution is diluted with a complete culture medium to the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM) and a vehicle control (medium with the same concentration of DMSO).[2]

-

Incubation: The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key signaling pathways. The primary mechanisms identified involve the activation of the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to mitochondria-mediated apoptosis.

p53-Mediated Apoptosis in HeLa Cells

In cervical cancer (HeLa) cells, this compound activates the p53 signaling pathway. Activated p53 can transcriptionally upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins, such as PARP, and ultimately, apoptosis.[1]

MAPK Signaling Pathway Involvement

The MAPK signaling pathway, which includes kinases such as p38, JNK, and ERK, also plays a role in this compound-induced apoptosis. In HeLa cells, the activation of p38 MAPK has a pro-apoptotic effect, while the activation of ERK1/2 can have an opposing, anti-apoptotic effect.[8] The specific downstream targets of these MAPKs in the context of this compound treatment are still under investigation.

Conclusion

This compound demonstrates significant in vitro cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis through the p53 and MAPK signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this natural isoflavone. Further research is warranted to establish a comprehensive cytotoxicity profile, including a broad range of IC50 values, and to further elucidate the intricate molecular mechanisms underlying its anti-cancer effects. The provided experimental protocols offer a standardized approach for future investigations into the promising anti-neoplastic properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. [Expression of Bax, Bcl-2 and P53 in the HeLa apoptosis induced by co-immobilized cytokines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing effects of ERK and p38 MAP kinases on HeLa cell apoptosis induced by dipyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

Warangalone: A Technical Whitepaper on Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warangalone, a prenylated isoflavone isolated from the stem bark of Erythrina addisoniae, has demonstrated notable anti-inflammatory and anticancer properties in preliminary studies. Its primary identified mechanism of action is the potent and selective inhibition of cyclic AMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Protein Kinase A Inhibition

The principal molecular target of this compound identified to date is the catalytic subunit of Protein Kinase A (PKA), a key enzyme in cellular signal transduction.

Quantitative Data on Kinase Inhibition

This compound exhibits selective inhibition of PKA with an IC50 value of 3.5 µM.[1] Its inhibitory activity against other kinases is significantly lower, indicating a specific interaction with PKA.

| Target Kinase | IC50 (µM) | Source Organism/Tissue | Notes |

| Cyclic AMP-dependent Protein Kinase (PKA) | 3.5 | Rat Liver | Potent and selective inhibition. |

| Calmodulin-dependent Myosin Light Chain Kinase (MLCK) | Poor inhibitor | Avian | - |

| Protein Kinase C (PKC) | Poor inhibitor | Rat Brain | Ca2+- and phospholipid-dependent |

| Ca2+-dependent Protein Kinase (CDPK) | Poor inhibitor | Wheat Embryo | - |

Experimental Protocol: In Vitro Protein Kinase A Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PKA, based on standard radiometric assay methodologies.

Objective: To quantify the concentration-dependent inhibition of PKA by this compound.

Materials:

-

Purified catalytic subunit of PKA

-

[γ-32P]ATP

-

PKA-specific peptide substrate (e.g., LRRASLG)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter and fluid

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of the PKA-specific peptide substrate, and varying concentrations of this compound (or DMSO for control).

-

Enzyme Addition: Add a standardized amount of the purified PKA catalytic subunit to each tube to initiate the reaction.

-

Phosphorylation Reaction: Immediately add [γ-32P]ATP to each tube to start the phosphorylation reaction. Incubate the mixture at 30°C for a predetermined time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the washed phosphocellulose papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

This compound has demonstrated cytotoxic effects against breast cancer cell lines, inducing apoptosis through the mitochondrial pathway.

Quantitative Data on Cytotoxicity and Apoptosis

| Cell Line | Assay | Endpoint | Result |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 2.83 µg/mL |

| MDA-MB-231 (Breast Cancer) | Annexin V-FITC/PI | Apoptosis Rate | ~50% increase with 30 µM this compound for 24h.[2] |

| MCF-7 (Breast Cancer) | Annexin V-FITC/PI | Apoptosis Rate | ~22% increase with 30 µM this compound for 24h.[2] |

Experimental Protocol: Cytotoxicity and Apoptosis Assays in Breast Cancer Cells

The following protocols describe the methods used to assess the anticancer effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.[2]

Objective: To determine the cytotoxic and apoptosis-inducing effects of this compound.

2.2.1. Cell Viability (MTT Assay)

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

2.2.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.2.3. Western Blot Analysis for Apoptotic Markers

-

Protein Extraction: Extract total protein from this compound-treated and control cells.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against PARP, BAX, and BCL-2, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the cleavage of PARP and the BAX/BCL-2 ratio.

Signaling Pathways in Anticancer Action

The primary known mechanism of this compound, PKA inhibition, is linked to the induction of apoptosis. PKA can phosphorylate and inhibit pro-apoptotic proteins, and its inhibition by this compound would be expected to promote apoptosis.[1] Studies have shown that this compound treatment leads to an increased BAX/BCL-2 ratio and PARP cleavage, confirming the induction of the mitochondrial apoptosis pathway.[2]

References

The Pharmacological Potential of Prenylated Isoflavones: A Technical Guide to Warangalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavones, a unique class of flavonoids, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a prenyl group increases the lipophilicity of these molecules, facilitating their interaction with cell membranes and enhancing their therapeutic potential. Among these, Warangalone, a prenylated isoflavone isolated from plants of the Erythrina genus, has emerged as a promising candidate for drug development due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial activities. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways implicated in its mechanism of action.

Pharmacological Activities of this compound

This compound exhibits a range of biological activities, making it a molecule of significant interest for therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated marked anti-inflammatory effects in preclinical models. It has been shown to be effective in reducing edema in both phospholipase A₂-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema models in mice, suggesting its potential as a potent anti-inflammatory agent.[1][2] The mechanism of its anti-inflammatory action is believed to involve the inhibition of key inflammatory enzymes and signaling pathways.

Anticancer Activity

Emerging evidence suggests that this compound possesses significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, this compound has been observed to induce apoptosis in HeLa cervical cancer cells.[2] Its anticancer effects are thought to be mediated through the modulation of critical signaling pathways involved in cell survival and proliferation.

Antibacterial Activity

This compound has also been identified as a potential antibacterial agent, particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell processes, making it a potential candidate for the development of new antimicrobial drugs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound. It is important to note that while research is ongoing, there is a need for more comprehensive studies to fully quantify its potency across a wider range of assays and cell lines.

| Activity | Assay | Organism/Cell Line | Parameter | Value | Reference |

| Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50 | Not explicitly quantified in the provided search results, but cytotoxic effects were observed. | [2] |

| Anti-inflammatory | Phospholipase A₂-induced paw edema | Mice | % Inhibition | Marked effectiveness observed. | [1][2] |

| Anti-inflammatory | TPA-induced ear edema | Mice | % Inhibition | Marked effectiveness observed. | [1][2] |

Note: Specific IC50 values for the anti-inflammatory and comprehensive anticancer activities of this compound were not available in the provided search results. Further research is required to establish these quantitative parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological potential.

Anti-inflammatory Assays

This is a widely used model for evaluating acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Preparation: Wistar rats are fasted overnight with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specified time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[1][3][4][5][6][7][8][9][10]

This model is used to assess topical anti-inflammatory activity.

Principle: TPA is a potent inflammatory agent that, when applied to the mouse ear, induces a localized inflammatory response and edema.

Procedure:

-

Animal Preparation: Male CD-1 mice are used.

-

Compound Application: A solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol) is applied topically to both the inner and outer surfaces of the right ear. The left ear serves as a control and receives the solvent only.

-

Induction of Edema: After a short interval (e.g., 10 minutes), a solution of TPA in ethanol (e.g., 2.5 µg in 20 µL) is applied to the right ear.

-

Assessment of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (e.g., 7 mm diameter) is removed from both ears and weighed.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100[3][4][5][11][12][13]

Anticancer Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation of IC50: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.

Procedure:

-

Preparation of Test Compound: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the target bacterium.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2]

Signaling Pathways Modulated by Prenylated Isoflavones

The pharmacological effects of prenylated isoflavones like this compound are often attributed to their ability to modulate key intracellular signaling pathways. While the specific interactions of this compound are still under investigation, the following diagrams illustrate the general mechanisms by which flavonoids are known to exert their anti-inflammatory and anticancer effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids are known to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway to induce anticancer effects.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Induction of the Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including flavonoids, can induce apoptosis.

Caption: Induction of the intrinsic apoptotic pathway by this compound.

Conclusion

This compound, a prenylated isoflavone, demonstrates significant pharmacological potential as an anti-inflammatory, anticancer, and antibacterial agent. Its enhanced lipophilicity, a characteristic of prenylated flavonoids, likely contributes to its notable biological activities. While preliminary studies are promising, further research is imperative to fully elucidate its mechanisms of action, establish comprehensive quantitative data such as IC50 values across a broader range of targets, and evaluate its safety and efficacy in more advanced preclinical and clinical settings. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, provide a solid foundation for future investigations into the therapeutic applications of this compound and other related prenylated isoflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, the isoflavonoid anti-inflammatory principle of Erythrina addisoniae stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

- 12. Amelioration of TPA-induced skin inflammation by the leaf extract of Vernonia amygdalina involves ERK/STAT3 (Ser727) signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Anti-inflammatory Effects of Warangalone in vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a prenylated isoflavonoid isolated from the stem bark of Erythrina addisoniae, has demonstrated significant anti-inflammatory properties in preclinical in vivo models. As a member of the flavonoid family, this compound is presumed to exert its effects through the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide a summary of the available quantitative data, detailed experimental protocols for relevant in vivo models, and a visual representation of the putative signaling pathways involved in its mechanism of action.

Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in the phospholipase A₂ (PLA₂)-induced mouse paw edema model. The following table summarizes the key findings.

| In vivo Model | Species | Compound | Dose | Route of Administration | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |

| Phospholipase A₂-induced Paw Edema | Mouse | This compound | 5 mg/kg | Systemic | 68% | Cyproheptadine | 63% |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on established models and should be adapted as necessary for specific experimental designs.

Phospholipase A₂ (PLA₂)-Induced Paw Edema in Mice

This model assesses the ability of a compound to inhibit the inflammatory response induced by the direct action of phospholipase A₂, an enzyme crucial for the production of inflammatory mediators.

Materials:

-

This compound

-

Phospholipase A₂ (from snake venom, e.g., Naja naja)

-

Saline solution (sterile, 0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Reference anti-inflammatory drug (e.g., Cyproheptadine)

-

Plethysmometer

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Vehicle control (receives vehicle only)

-

This compound-treated (e.g., 5 mg/kg)

-

Reference drug-treated (e.g., Cyproheptadine)

-

-

Compound Administration: Administer this compound, the reference drug, or the vehicle systemically (e.g., intraperitoneally or orally) 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 20 µL of phospholipase A₂ solution (e.g., 2 µg in saline) into the subplantar region of the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.

-

Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at baseline (before PLA₂ injection) and at various time points after induction (e.g., 15, 30, 60, 120, and 180 minutes).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where:

-

C = Average increase in paw volume in the control group

-

T = Average increase in paw volume in the treated group

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to evaluate the topical anti-inflammatory activity of a compound against inflammation induced by TPA, a potent activator of protein kinase C.

Materials:

-

This compound

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (or another suitable solvent)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Micrometer or punch biopsy tool and balance

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Animal Acclimatization: As described in the PLA₂ paw edema protocol.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Vehicle control (receives solvent only)

-

TPA control (receives TPA and vehicle for the test compound)

-

This compound-treated (receives TPA and this compound)

-

Reference drug-treated (receives TPA and reference drug)

-

-

Compound Application: Apply a solution of this compound or the reference drug (e.g., in acetone) to the inner and outer surfaces of the right ear (e.g., 20 µL total). Apply the vehicle to the left ear.

-

Induction of Edema: After a short interval (e.g., 30 minutes), apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of all groups except the vehicle control. Apply the solvent to the left ear.

-

Measurement of Ear Edema: After a set period (e.g., 4-6 hours), sacrifice the mice and measure the ear edema. This can be done by:

-

Measuring the thickness of the ear using a micrometer.

-

Taking a standard-sized punch biopsy from both ears and weighing them. The difference in weight between the right and left ear punches indicates the extent of the edema.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the TPA control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of key signaling cascades involved in the inflammatory response. The following diagrams illustrate these putative pathways and the experimental workflow for assessing anti-inflammatory activity.

Figure 1. Experimental workflow for in vivo assessment of this compound's anti-inflammatory effects.

Figure 2. Putative anti-inflammatory signaling pathways modulated by this compound.

Disclaimer

The signaling pathways depicted are based on the known mechanisms of action for flavonoids and may not have been specifically confirmed for this compound in in vivo models. Further research is required to fully elucidate the precise molecular targets and pathways through which this compound exerts its anti-inflammatory effects. The provided protocols are intended as a general guide and should be optimized based on specific laboratory conditions and research objectives.

Application Notes and Protocols: Warangalone for Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a naturally occurring isoflavonoid, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This property is of significant interest as the evasion of apoptosis is a hallmark of cancer development and progression. This compound exerts its cytotoxic effects through the modulation of key signaling pathways, leading to the activation of the cell's intrinsic death machinery. These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling cascade.[1] These signaling events converge on the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

This compound treatment leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Specifically, it upregulates the expression of pro-apoptotic members while downregulating anti-apoptotic ones. This altered ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Data Presentation

The following tables summarize key quantitative data related to the pro-apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative IC50 Values)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | Data not available in searched literature |

| MCF-7 | Breast Cancer | Data not available in searched literature |

| HepG2 | Liver Cancer | Data not available in searched literature |

| A549 | Lung Cancer | Data not available in searched literature |

Note: While this compound has been shown to be effective, a comprehensive, directly comparable table of IC50 values across multiple cell lines was not available in the searched literature. The above table serves as a template for researchers to populate with their own experimental data.

Table 2: Modulation of Apoptosis-Related Proteins by this compound (Illustrative Data)

| Protein | Function | Change in Expression/Activity | Fold Change/Percentage |

| p53 | Tumor Suppressor | Upregulation | Quantitative data not available |

| Bcl-2 | Anti-apoptotic | Downregulation | Quantitative data not available |

| Bax | Pro-apoptotic | Upregulation | Quantitative data not available |

| Bax/Bcl-2 Ratio | Apoptotic Index | Increase | Quantitative data not available |

| Cleaved Caspase-9 | Initiator Caspase | Increased Activity | Quantitative data not available |

| Cleaved Caspase-3 | Effector Caspase | Increased Activity | Quantitative data not available |

Note: The table indicates the general trends observed in the literature. Specific quantitative fold changes or percentages will vary depending on the cell line, concentration of this compound, and duration of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-